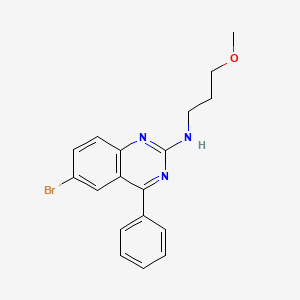
6-bromo-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine is a heterocyclic aromatic compound It features a quinazoline core with a bromine atom at the 6th position, a methoxypropyl group at the nitrogen atom, and a phenyl group at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine typically involves multi-step organic reactions. One common route starts with the bromination of a quinazoline derivative, followed by the introduction of the methoxypropyl group through nucleophilic substitution. The phenyl group is then added via a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Debrominated quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-bromo-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 6-bromo-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets. The bromine atom and the quinazoline core play crucial roles in binding to enzymes or receptors, modulating their activity. The methoxypropyl group may enhance the compound’s solubility and bioavailability, while the phenyl group can contribute to its overall stability and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-bromo-N-(3-methoxypropyl)pyridin-2-amine: Shares the methoxypropyl group and bromine atom but has a pyridine core instead of a quinazoline core.
6-bromo-2-pyridinecarboxaldehyde: Contains a bromine atom and a pyridine core but lacks the methoxypropyl and phenyl groups.
Uniqueness
6-bromo-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine is unique due to its specific combination of functional groups and the quinazoline core. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C18H18BrN3O |
|---|---|
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
6-bromo-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine |
InChI |
InChI=1S/C18H18BrN3O/c1-23-11-5-10-20-18-21-16-9-8-14(19)12-15(16)17(22-18)13-6-3-2-4-7-13/h2-4,6-9,12H,5,10-11H2,1H3,(H,20,21,22) |
Clé InChI |
KMJHYAKXGFMCCJ-UHFFFAOYSA-N |
SMILES canonique |
COCCCNC1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



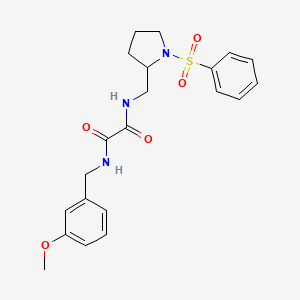
![2-(Bromomethyl)-7-phenylbenzo[d]thiazole](/img/structure/B12341988.png)
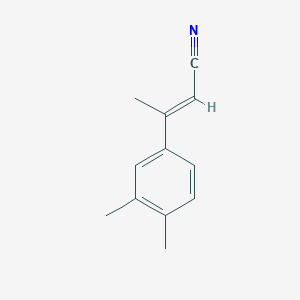
![4-chloro-N-{2-[4-(4-chloro-3-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide](/img/structure/B12342007.png)

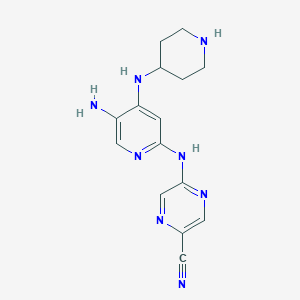
![11-[(2-Chlorophenyl)methyl]-8-[2-(3,4-dimethoxyphenyl)ethyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12342035.png)
![N-(2-chloro-4-fluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12342036.png)
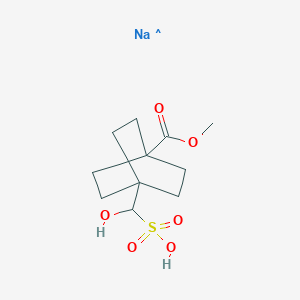
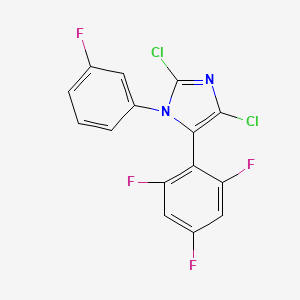
![6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(cyclobutylmethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12342048.png)
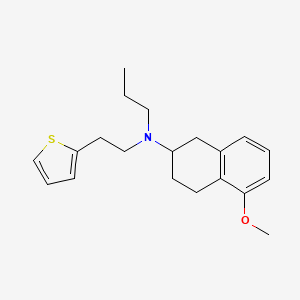
![[(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluoren-9-yl] (2S)-2,6-diaminohexanoate;dihydrochloride](/img/structure/B12342055.png)
